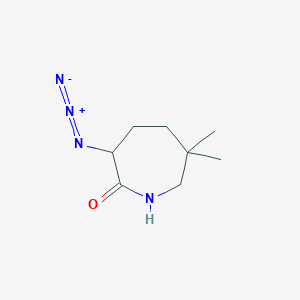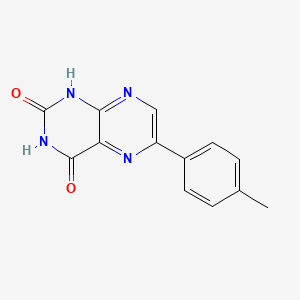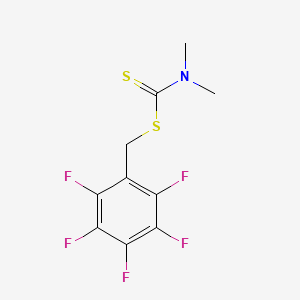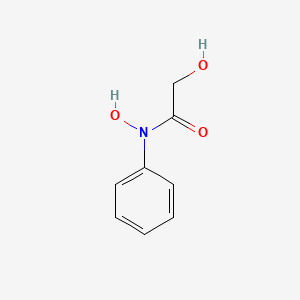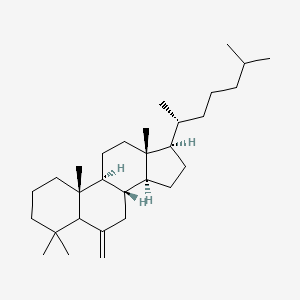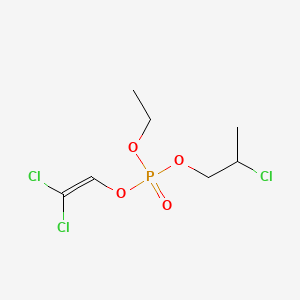
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2-chloropropyl and a 2,2-dichloroethenyl group. It is commonly used in industrial and scientific research due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate typically involves the reaction of 2-chloropropanol with 2,2-dichloroethenyl ethyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
Chemical Reactions Analysis
Types of Reactions
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in developing pharmaceuticals and as a tool for studying biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Another organophosphate compound with similar flame-retardant properties.
Tris(2-chloropropyl) phosphate (TCPP): Used in similar applications, including as a flame retardant and plasticizer.
Uniqueness
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. Its combination of chlorinated groups and phosphate moiety makes it particularly effective in certain industrial and research applications.
Properties
CAS No. |
64050-69-7 |
|---|---|
Molecular Formula |
C7H12Cl3O4P |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-3-12-15(11,13-4-6(2)8)14-5-7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
GOHSLGACEPJJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC(C)Cl)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


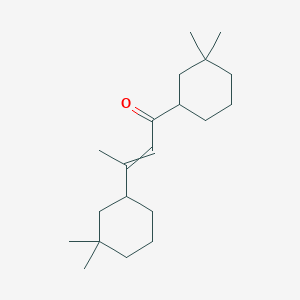
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
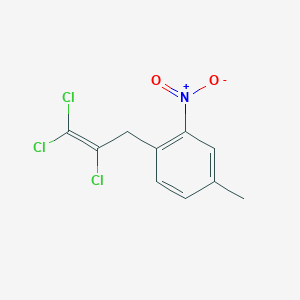
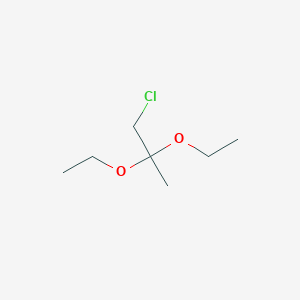
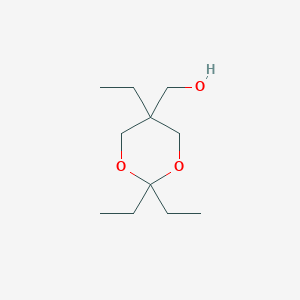
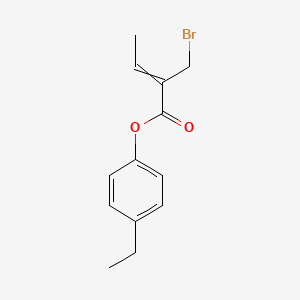
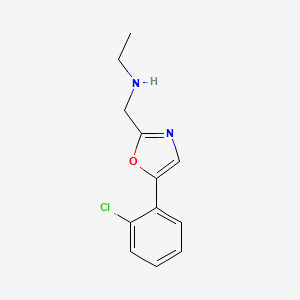
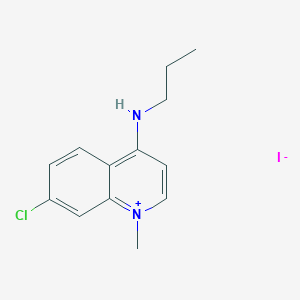
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
